molecular formula C24H32N2O3 B255816 N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No. B255816
M. Wt: 396.5 g/mol
InChI Key: QHZKRNBCAAROPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, also known as DMTFMA, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide binds to the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. The binding of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide to the sigma-1 receptor results in the modulation of various signaling pathways, including calcium signaling, and the regulation of ion channels. This modulation can lead to the regulation of various physiological processes, including pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain perception in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases. Additionally, N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to have memory-enhancing effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. Additionally, N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to have a good safety profile, with no significant toxicity reported in animal studies. However, one limitation of using N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. One direction is to further explore its potential applications in the field of neuroscience, particularly in the areas of pain perception, memory, and neuroprotection. Another direction is to investigate the potential use of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to explore the safety and toxicity of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide in humans, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been reported in several scientific studies. One method involves the reaction of 2,3-dimethylphenol with tetrahydrofuran-2-ylmethylamine to form the intermediate product, which is then reacted with N-(4-bromobenzyl)-N,N-dimethylamine to yield N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. Another method involves the reaction of 2,3-dimethylphenol with tetrahydrofuran-2-ylmethylamine to form the intermediate product, which is then reacted with N-(4-chlorobenzyl)-N,N-dimethylamine to yield N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and neuroprotection. N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been used as a tool to study the sigma-1 receptor and its role in these processes.

properties

Product Name

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(2,3-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H32N2O3/c1-18-7-5-9-23(19(18)2)29-17-24(27)26(16-22-8-6-14-28-22)15-20-10-12-21(13-11-20)25(3)4/h5,7,9-13,22H,6,8,14-17H2,1-4H3

InChI Key

QHZKRNBCAAROPO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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